

Application Notes and Protocols for Sik-IN-3 In Vitro Assays

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Compound of Interest

Compound Name: Sik-IN-3

Cat. No.: B15618272

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Introduction

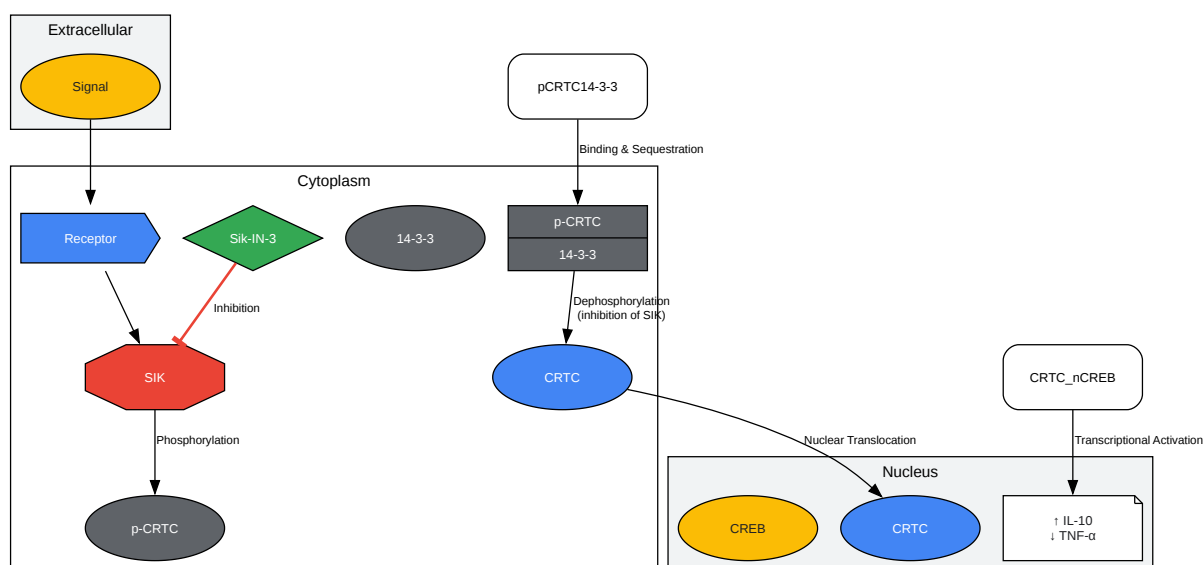
Sik-IN-3 is a potent pan-inhibitor of Salt-Inducible Kinases (SIK), targeting SIK1, SIK2, and SIK3 with high affinity.[1][2] SIKs are members of the AMP-activated protein kinase (AMPK) family and are key regulators of various physiological processes, including inflammation, metabolism, and cell growth.[3][4] Inhibition of SIKs has emerged as a promising therapeutic strategy for a range of diseases, particularly inflammatory and autoimmune disorders.[1][3]

These application notes provide detailed protocols for in vitro assays to characterize the activity of **Sik-IN-3**, focusing on its biochemical potency against SIK isoforms and its functional effects on cytokine release in immune cells.

SIK Signaling Pathway

Salt-Inducible Kinases (SIKs) play a crucial role in regulating the activity of transcription factors and coactivators. A key pathway involves the phosphorylation and subsequent cytoplasmic sequestration of CREB-regulated transcription coactivators (CRTC) and Class IIa histone deacetylases (HDACs). By inhibiting SIKs, compounds like **Sik-IN-3** prevent this phosphorylation, leading to the nuclear translocation of CRTC and HDACs, and modulation of target gene expression.[1] A significant consequence of SIK inhibition in immune cells, such as

macrophages, is the increased production of the anti-inflammatory cytokine IL-10 and the decreased production of pro-inflammatory cytokines like TNF- α .^{[5][6]}



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Caption: Simplified SIK signaling pathway and the mechanism of action of **Sik-IN-3**.

Quantitative Data Summary

The following tables summarize the in vitro potency of **Sik-IN-3** and other relevant SIK inhibitors.

Table 1: Biochemical Potency (IC50) of SIK Inhibitors

Compound	SIK1 (nM)	SIK2 (nM)	SIK3 (nM)	Assay Type	Reference
Sik-IN-3	0.1	0.3	0.8	Biochemical	[1] [2]
HG-9-91-01	0.92	6.6	9.6	In vitro kinase assay	[7] [8] [9]
YKL-05-099	~10	40	~30	Competitive binding assay	[5] [10]
GLPG3970	282.8	7.8	3.8	Biochemical	[11] [12]

Table 2: Cellular Activity of SIK Inhibitors

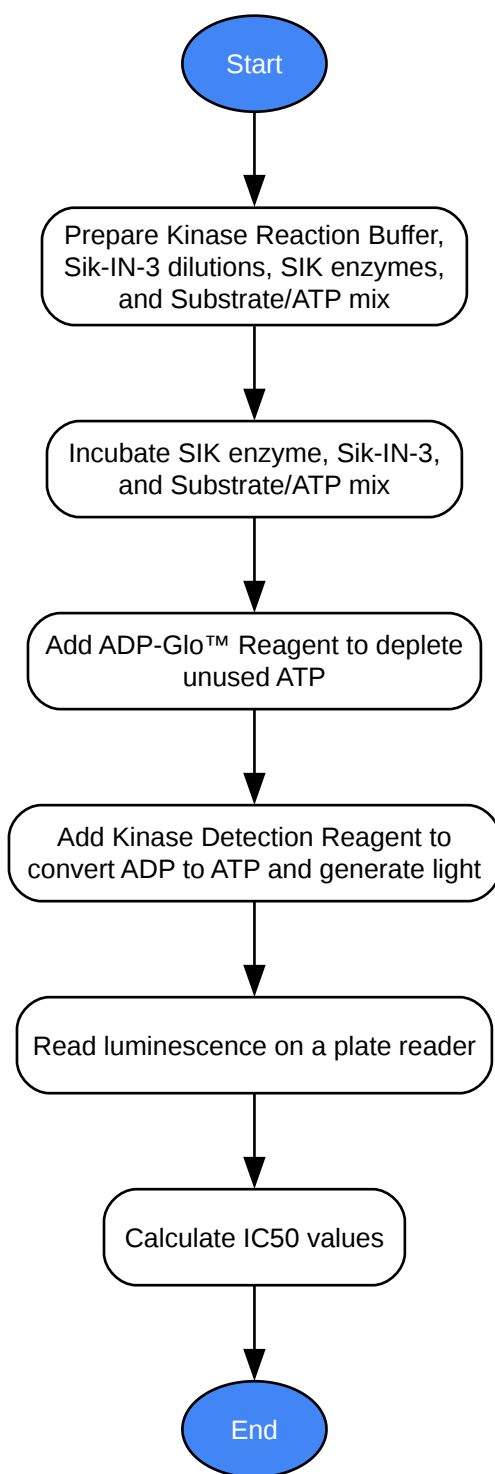
Compound	Effect	EC50 (nM)	Cell Type	Assay Type	Reference
Sik-IN-3	IL-10 Release	3	Human Macrophages	Cellular	[1] [2]
Sik-IN-3	TNF- α Inhibition	0.6	Human Macrophages	Cellular	[1] [2]
JRD-SIK1/2i-3	IL-10 Release	-	Human Macrophages	AlphaLISA	[6] [13]
JRD-SIK1/2i-3	TNF- α Inhibition	-	Human Macrophages	AlphaLISA	[6] [13]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a method to determine the IC50 of **Sik-IN-3** against SIK1, SIK2, and SIK3 using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Experimental Workflow:



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Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

- **Sik-IN-3**

- Recombinant human SIK1, SIK2, and SIK3 enzymes
- AMARA peptide substrate
- ATP
- ADP-Glo™ Kinase Assay kit (Promega)
- Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.5 mM EGTA, 0.01% Triton X-100, 2.5 mM DTT)
- 384-well white assay plates
- Luminometer

Procedure:

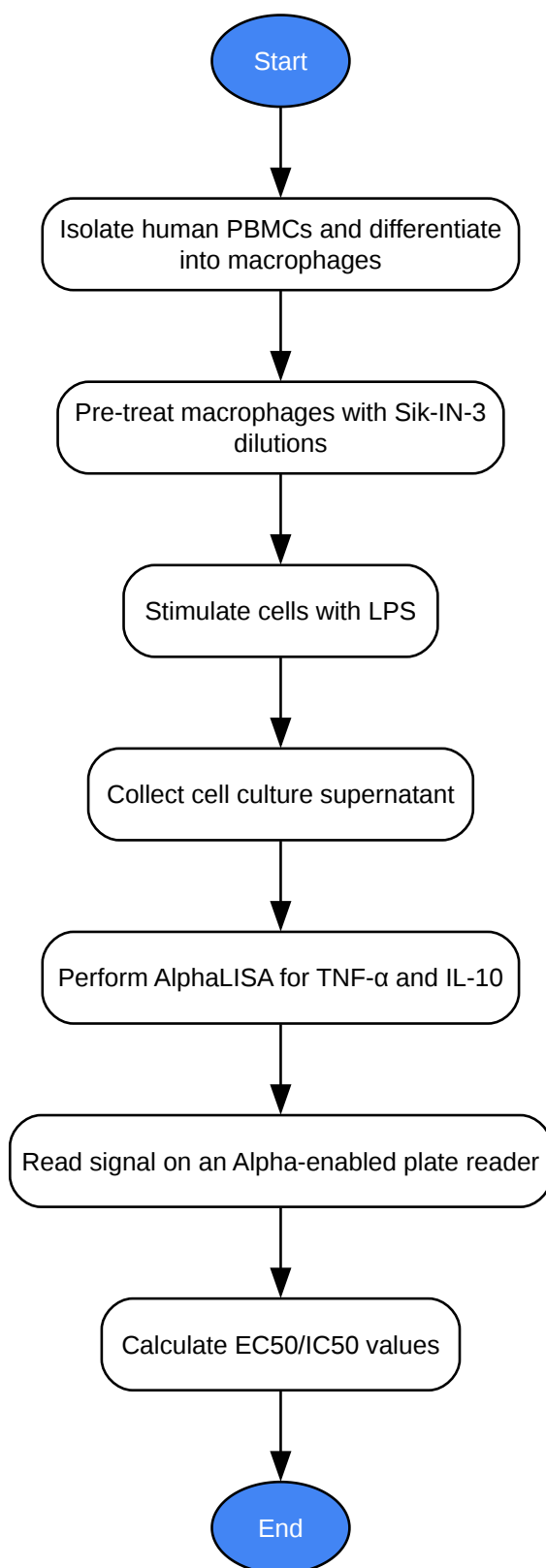
- Compound Preparation: Prepare a serial dilution of **Sik-IN-3** in DMSO, and then dilute further in Kinase Reaction Buffer. The final DMSO concentration in the assay should be ≤1%.
- Kinase Reaction Setup:
 - Add 2.5 µL of **Sik-IN-3** dilution or vehicle (DMSO in buffer) to the wells of a 384-well plate.
 - Add 2.5 µL of SIK enzyme (concentration optimized for each isoform, e.g., 1-2 nM for SIK1, 0.1-0.5 nM for SIK2, 0.45 nM for SIK3) to each well.[\[14\]](#)
 - Initiate the reaction by adding 5 µL of a substrate/ATP mix (e.g., 45 µM AMARA peptide and 5 µM ATP).[\[14\]](#)
- Incubation: Incubate the plate at room temperature for 60-120 minutes.[\[14\]](#)
- ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

- **Signal Generation:** Add 20 μ L of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes in the dark.
- **Data Acquisition:** Measure the luminescence signal using a plate reader.
- **Data Analysis:** Plot the luminescence signal against the logarithm of the **Sik-IN-3** concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Cytokine Release Assay (AlphaLISA®)

This protocol details a cell-based assay to measure the effect of **Sik-IN-3** on the release of TNF- α and IL-10 from lipopolysaccharide (LPS)-stimulated human macrophages using the AlphaLISA® technology.

Experimental Workflow:



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Caption: Workflow for the cellular cytokine release assay.

Materials:

- **Sik-IN-3**
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Macrophage Colony-Stimulating Factor (M-CSF)
- Lipopolysaccharide (LPS)
- RPMI-1640 medium with 10% FBS
- AlphaLISA® kits for human TNF- α and IL-10 (PerkinElmer)
- 96-well cell culture plates
- Alpha-enabled plate reader

Procedure:

- Macrophage Differentiation:
 - Isolate PBMCs from healthy donor blood using standard density gradient centrifugation.
 - Culture PBMCs in RPMI-1640 supplemented with 10% FBS and M-CSF for 5-7 days to differentiate them into macrophages.[\[6\]](#)
- Cell Treatment:
 - Plate the differentiated macrophages in 96-well plates.
 - Pre-treat the cells with a serial dilution of **Sik-IN-3** for 2 hours.[\[6\]](#)
- Cell Stimulation:
 - Stimulate the cells with LPS (e.g., 100 ng/mL) for 3-18 hours.[\[5\]](#)[\[6\]](#)
- Supernatant Collection:

- Centrifuge the plates and carefully collect the cell culture supernatant.
- AlphaLISA® Assay:
 - Perform the AlphaLISA® assays for TNF- α and IL-10 on the collected supernatants according to the manufacturer's protocol. This typically involves the addition of acceptor beads and biotinylated antibody, followed by incubation, addition of streptavidin-donor beads, another incubation in the dark, and finally reading the signal.^[7]
- Data Acquisition: Measure the AlphaLISA® signal on a compatible plate reader.
- Data Analysis:
 - For IL-10 induction, plot the signal against the logarithm of **Sik-IN-3** concentration and determine the EC50 value.
 - For TNF- α inhibition, plot the signal against the logarithm of **Sik-IN-3** concentration and determine the IC50 value.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup. All work should be conducted in accordance with institutional guidelines and safety procedures. Products mentioned are for research use only.

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